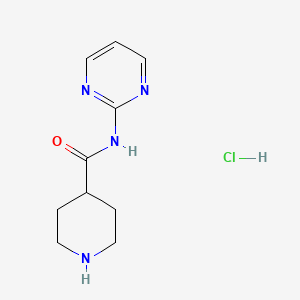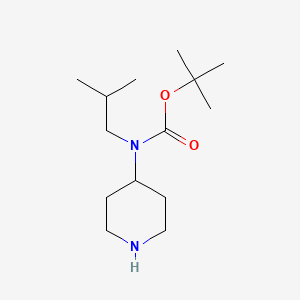
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride, also known as PPCA hydrochloride, is a synthetic molecule that has been used in a variety of research applications. PPCA hydrochloride is a piperidine derivative that has a pyrimidine ring attached to it. It has been used in a variety of scientific studies, including drug discovery, synthesis, and pharmacology. PPCA hydrochloride has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has been used in a variety of scientific research applications. It has been used in drug discovery and synthesis, as well as pharmacology. N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researching various diseases and medical conditions. It has also been used in the synthesis of other compounds, such as peptides, which can be used in drug development.
Mécanisme D'action
The exact mechanism of action of N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride is not completely understood. However, it is believed to act as an agonist at certain receptors, such as the serotonin 5-HT1A receptor. This receptor is involved in the regulation of a variety of physiological processes, such as mood, anxiety, and appetite. By acting as an agonist at this receptor, N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has been found to have a wide range of effects on the body.
Biochemical and Physiological Effects
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has been found to have a wide range of biochemical and physiological effects. It has been found to have an anxiolytic effect, meaning that it can reduce anxiety. It has also been found to have an antidepressant effect, helping to alleviate symptoms of depression. In addition, N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has been found to have an anti-inflammatory effect, meaning that it can reduce inflammation. Finally, N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has been found to have an anticonvulsant effect, meaning that it can reduce the frequency and severity of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has a number of advantages and limitations for laboratory experiments. One of the main advantages of N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride is that it is a relatively stable compound, making it easy to store and handle in the laboratory. In addition, N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride is easy to synthesize and has a wide range of biochemical and physiological effects, making it a useful tool for research.
However, there are also some limitations to using N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride in laboratory experiments. One of the main limitations is that it is a synthetic compound, meaning that it is not naturally occurring and therefore not available in large quantities. In addition, N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride can be toxic at high concentrations, so it is important to use it in the correct concentrations in laboratory experiments.
Orientations Futures
There are a number of potential future directions for N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride. One potential direction is the development of new drugs based on the compound. N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride has a wide range of biochemical and physiological effects, making it a potential candidate for drug development. In addition, N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride could be used to develop new synthetic methods, such as peptide synthesis, which could be used in drug development. Finally, N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride could be used to develop new laboratory techniques, such as high-throughput screening, which could be used to identify new drugs or compounds with potential therapeutic effects.
Méthodes De Synthèse
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride can be synthesized through a variety of methods, including the use of an amide coupling reaction. This reaction involves the reaction of an amine with an acid chloride, resulting in the formation of a piperidine derivative. This reaction is typically carried out in the presence of an acid catalyst and a base, such as pyridine. The reaction results in the formation of a piperidine derivative, which is then hydrolyzed to form N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride hydrochloride.
Propriétés
IUPAC Name |
N-pyrimidin-2-ylpiperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c15-9(8-2-6-11-7-3-8)14-10-12-4-1-5-13-10;/h1,4-5,8,11H,2-3,6-7H2,(H,12,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZUSHYWYKDQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=NC=CC=N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrimidin-2-yl)piperidine-4-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dioxo-7-phenyl-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6144611.png)
![2-[({3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B6144615.png)

![tert-butyl N-[1-(piperidine-4-carbonyl)piperidin-4-yl]carbamate](/img/structure/B6144637.png)







![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)
